

Comparative Analysis of the Biological Activities of Phenyl-Substituted Alkenoates and Chalcones

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Compound of Interest

Compound Name: *Methyl 4-phenyloct-2-ynoate*

Cat. No.: B15453173

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Introduction

While information regarding the biological activity of **Methyl 4-phenyloct-2-ynoate** is not available in the current scientific literature, a comparative analysis of structurally related compounds offers valuable insights into the potential therapeutic applications of this chemical class. This guide provides a detailed comparison of the biological activities of compounds such as Methyl 4-oxo-4-phenylbut-2-enoate and various substituted chalcones, which share key structural motifs with **Methyl 4-phenyloct-2-ynoate**. The following sections present quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to inform researchers, scientists, and drug development professionals.

Data Presentation

The biological activities of Methyl 4-oxo-4-phenylbut-2-enoate and a series of halogenated phenoxychalcones have been evaluated for their antibacterial and cytotoxic effects, respectively. The quantitative data for these activities are summarized in the tables below.

Table 1: Antibacterial Activity of Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

Compound	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate	Staphylococcus aureus (Drug-sensitive and resistant strains)	0.35-0.75[1]

Table 2: Cytotoxic Activity of Halogenated Phenoxychalcones against MCF-7 Human Breast Cancer Cells

Compound	IC50 (µM)	Selectivity Index
Compound 2c	1.52[2]	15.24[2]
Compound 2f	1.87[2]	11.03[2]
Staurosporine (Control)	-	-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Methyl 4-oxo-4-phenylbut-2-enoates was determined using a broth microdilution method to find the minimum inhibitory concentration (MIC) against both drug-sensitive and resistant strains of *Staphylococcus aureus*.

- Preparation of Bacterial Inoculum: A fresh culture of *S. aureus* is grown to the mid-logarithmic phase in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5×10^5 colony-forming units (CFU/mL).
- Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

- Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

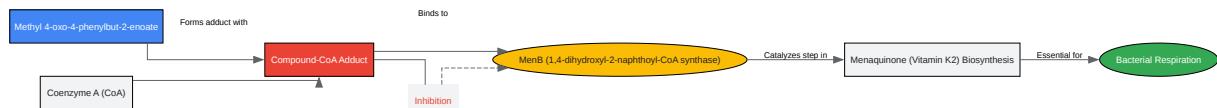
MTT Assay for Cytotoxicity

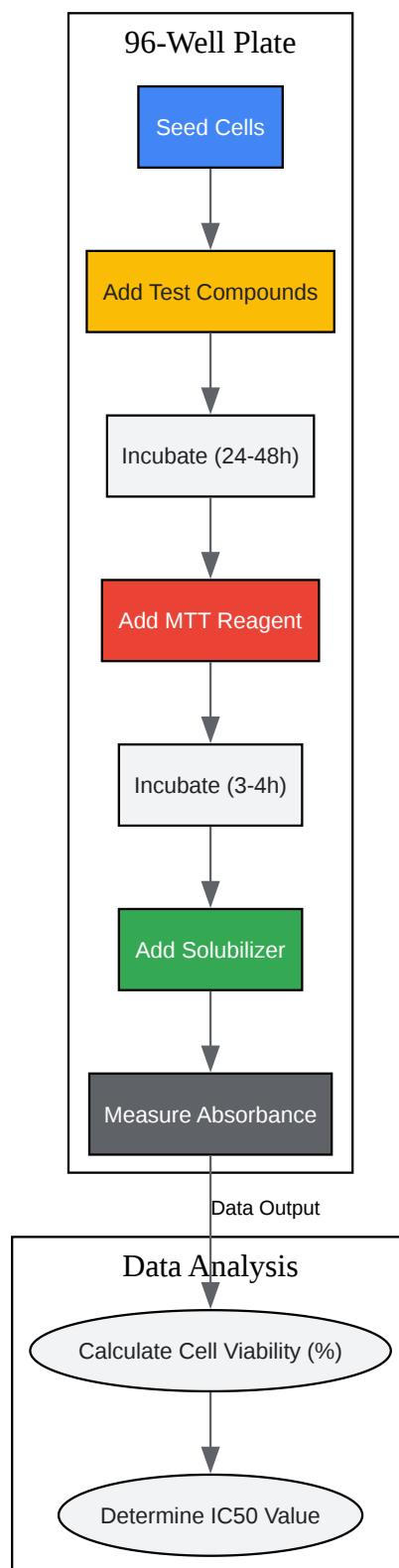
The cytotoxic activity of the halogenated phenoxychalcones was evaluated against the MCF-7 human breast cancer cell line and a normal breast cell line (MCF-10a) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

- Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2×10^6 cells/well) and allowed to adhere and grow for 24 hours.[4]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.[4][5]
- MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[6] The plate is then incubated for an additional 3-4 hours at 37°C.[3][7]
- Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3] A solubilization solution (e.g., DMSO or a solution of SDS in DMF) is added to each well to dissolve the formazan crystals. [7]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[3]
- IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of action for the antibacterial compound and the general workflow for the cytotoxicity assay.



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